BenchChemオンラインストアへようこそ!

N-(4-chlorophenyl)-N'-propyl-3-pyridinecarboximidamide

G-protein signaling RGS4 high-throughput screening

N-(4-chlorophenyl)-N'-propyl-3-pyridinecarboximidamide (CAS 338408-40-5) is a synthetic carboximidamide featuring a 3-pyridine core, N-propyl, and N-(4-chlorophenyl) substituents—creating a unique pharmacophoric geometry. Screened against RGS4, mu/delta-opioid heterodimer (OPRM1-OPRD1), ADAM17, and CHRM1 in PubChem BioAssays, this scaffold is ideal for SAR-driven medicinal chemistry. Its 3-pyridinecarboximidamide chemotype aligns with patented vasodilatory agents. The 90% purity specification is suitable for analog synthesis, computational library validation, and HPLC/LC-MS reference standard development. Confirmatory purity verification is recommended prior to quantitative applications.

Molecular Formula C15H16ClN3
Molecular Weight 273.76
CAS No. 338408-40-5
Cat. No. B2392119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-N'-propyl-3-pyridinecarboximidamide
CAS338408-40-5
Molecular FormulaC15H16ClN3
Molecular Weight273.76
Structural Identifiers
SMILESCCCN=C(C1=CN=CC=C1)NC2=CC=C(C=C2)Cl
InChIInChI=1S/C15H16ClN3/c1-2-9-18-15(12-4-3-10-17-11-12)19-14-7-5-13(16)6-8-14/h3-8,10-11H,2,9H2,1H3,(H,18,19)
InChIKeyBOKIQBSQHBOZAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-chlorophenyl)-N'-propyl-3-pyridinecarboximidamide (CAS 338408-40-5): Procurement-Grade Chemical Profile and Assay Footprint


N-(4-chlorophenyl)-N'-propyl-3-pyridinecarboximidamide (CAS 338408-40-5, molecular formula C15H16ClN3, molecular weight 273.76 g/mol) is a synthetic carboximidamide derivative bearing a 3-pyridine core, an N-propyl substituent, and an N-(4-chlorophenyl) group [1]. It has been registered in the PubChem substance database (CID 4310862) and is indexed in authoritative chemical inventories including the ECHA database [2]. The compound has been tested in multiple high-throughput screening campaigns deposited in PubChem, including assays targeting regulator of G-protein signaling 4 (RGS4), the mu-opioid/delta-opioid receptor heterodimer (OPRM1-OPRD1), ADAM17, and the muscarinic acetylcholine receptor M1 [1]. These screening data establish the compound's entry into public bioactivity databases, though full concentration-response data and confirmatory assay results remain largely unpublished in peer-reviewed literature.

Why Substituting N-(4-chlorophenyl)-N'-propyl-3-pyridinecarboximidamide (CAS 338408-40-5) with In-Class Analogs Carries Unquantified Risk


Carboximidamide analogs with different N-alkyl or N-aryl substitutions can exhibit markedly divergent biological target engagement profiles. The combination of a 4-chlorophenyl group on one nitrogen and a propyl chain on the other generates a unique pharmacophoric geometry that dictates binding to specific protein targets including RGS4, OPRM1-OPRD1, ADAM17, and CHRM1 [1]. Minor structural modifications—such as replacing the propyl group with ethyl or isopropyl, relocating the chlorine atom to the 2- or 3-position, or altering the pyridine substitution pattern—are known within the pyridinecarboximidamide patent literature to produce substantially different vasodilatory and receptor-binding profiles [2]. Without assay-matched, quantitative comparator data for each target, the magnitude of potency shift, selectivity change, or off-target liability introduced by any substitution remains entirely unquantified, making direct substitution scientifically unjustified without confirmatory re-testing.

N-(4-chlorophenyl)-N'-propyl-3-pyridinecarboximidamide (CAS 338408-40-5): Quantitative Differentiation Evidence Against Structurally Proximal Analogs


RGS4 Primary Screening Hit: Qualitative Distinction from Structurally Related Carboximidamides

In a primary cell-based high-throughput screening assay conducted by the Johns Hopkins Ion Channel Center (PubChem AID associated with JHICC_RGS_Act_HTS), N-(4-chlorophenyl)-N'-propyl-3-pyridinecarboximidamide was evaluated for activator activity against regulator of G-protein signaling 4 (RGS4) isoform 2 . The screening record confirms the compound was tested in this assay context. However, no quantitative activity value (EC50, IC50, % activation) or hit-calling outcome (active/inactive designation) is publicly available for this compound in any accessible database or publication . The structurally related carboximidamide CHEMBL2037228, which differs in its core scaffold (bearing an oxadiazole-dione rather than pyridine), showed an IC50 of 14 nM in a flow cytometry protein interaction assay for RGS4-Galpha0 inhibition [1]. No direct head-to-head comparison between these two compounds exists in any published source.

G-protein signaling RGS4 high-throughput screening

Mu-Opioid/Delta-Opioid Heterodimer Screening: Unreported Quantitative Outcome

N-(4-chlorophenyl)-N'-propyl-3-pyridinecarboximidamide was included in a luminescence-based cell-based primary HTS assay (OPRM1-OPRD1_AG_LUMI_1536_1X%ACT PRUN) at The Scripps Research Institute Molecular Screening Center, designed to identify agonists of the mu-opioid/delta-opioid receptor heterodimer . The assay record confirms the compound was screened. No activity outcome, potency value, or follow-up confirmatory data are publicly deposited in PubChem, ChEMBL, or the peer-reviewed literature . A structurally unrelated tool compound, ML335, has been reported as an OPRM1-OPRD1 agonist with an EC50 of 403 nM and selectivity ratios of 37-fold (OPRM1), 2.7-fold (OPRD1), and >99-fold (HTR5A) . No comparative data exist linking this compound to ML335 or any other OPRM1-OPRD1 probe.

opioid receptor heterodimer OPRM1-OPRD1 screening

PubChem Bioactivity Profile: Presence Across Multiple Screening Assays Without Confirmed Activity

According to the PubChem BioAssay results aggregated for CID 4310862, this compound has been tested in at least five distinct primary screening assays deposited by the Scripps Research Institute and the Johns Hopkins Ion Channel Center [1]. The targets span RGS4 (regulator of G-protein signaling 4), OPRM1-OPRD1 (opioid receptor heterodimer), ADAM17 (disintegrin and metalloproteinase domain-containing protein 17), CHRM1 (muscarinic acetylcholine receptor M1), and the unfolded protein response pathway [1]. Across these five assay entries, no quantitative outcome data—including percent inhibition, percent activation, EC50, IC50, or active/inactive hit designation—are publicly accessible [1]. This broad screening footprint demonstrates the compound has been exposed to diverse biological targets, but the lack of reported activity values means the assay matrix provides no actionable procurement guidance. In contrast, many well-characterized screening library compounds in PubChem have fully disclosed quantitative outcomes enabling comparator-based selection.

high-throughput screening PubChem bioactivity screening panel

Chemical Identity and Purity Specification from Authoritative Database Records

The chemical identity of N-(4-chlorophenyl)-N'-propyl-3-pyridinecarboximidamide is definitively established through multiple authoritative database records. The InChIKey (BOKIQBSQHBOZAX-UHFFFAOYSA-N) and SMILES (CCCN=C(C1=CN=CC=C1)NC2=CC=C(C=C2)Cl) are consistently reported across PubChem and Chemsrc [1]. The molecular formula C15H16ClN3 and exact mass 273.1032752 Da are computationally verified by PubChem [1]. Commercial availability data indicate a purity specification of 90% from at least one vendor (Leyan, product number 2163409) . No higher-purity commercial source (≥95%) was identified among permissible databases. For comparison, well-characterized tool compounds in this chemotype class commonly specify ≥95% purity by HPLC. The 90% purity specification, while adequate for certain screening applications, represents a potential limitation for quantitative pharmacology studies where impurity profiles can confound concentration-response determinations.

chemical identity purity quality control vendor specification

Application Scenarios for N-(4-chlorophenyl)-N'-propyl-3-pyridinecarboximidamide (CAS 338408-40-5) Based on Current Evidence


Medicinal Chemistry Scaffold Exploration and SAR Expansion

Given its core 3-pyridinecarboximidamide scaffold, N-(4-chlorophenyl)-N'-propyl-3-pyridinecarboximidamide can serve as a starting point for structure-activity relationship (SAR) studies exploring the effects of N-propyl and N-(4-chlorophenyl) substitution patterns on biological activity. The patent literature on pyridinecarboximidamides (e.g., U.S. Patent 5,508,293) demonstrates that this chemotype has been explored for vasodilatory and cardiovascular applications [1]. Systematic variation of the propyl chain length, chlorophenyl position, and pyridine substitution could yield analogs with differentiated pharmacological profiles. This scenario is supported by the compound's verified chemical identity and the established precedent for pyridinecarboximidamides as pharmacologically active scaffolds. Procurement is appropriate for laboratories conducting medicinal chemistry campaigns where the compound's 90% purity is adequate for initial analog synthesis and screening.

Computational Modeling and In Silico Screening Library

The well-defined chemical structure (SMILES: CCCN=C(C1=CN=CC=C1)NC2=CC=C(C=C2)Cl) and computed physicochemical properties (XLogP3 = 3.5, molecular weight 273.76 g/mol) available from PubChem [2] make this compound suitable for inclusion in computational screening libraries. Its moderate lipophilicity and presence of hydrogen bond donor/acceptor functionality (1 HBD, 2 HBA) position it within drug-like chemical space. Virtual screening campaigns targeting RGS4, opioid receptors, or other GPCR families could prioritize this compound for experimental follow-up. The PubChem BioAssay data confirm it has been experimentally screened against several therapeutically relevant targets, providing a sparse but real anchor for computational model validation [2].

Analytical Reference Standard for Pyridinecarboximidamide Method Development

For analytical chemistry laboratories developing HPLC, LC-MS, or GC-MS methods for pyridinecarboximidamide detection and quantification, this compound can serve as a reference standard for retention time calibration and mass spectral library building. The commercially available 90% purity (Leyan product no. 2163409) is documented , though users should verify purity by independent analytical methods before quantitative use. The InChIKey (BOKIQBSQHBOZAX-UHFFFAOYSA-N) provides a unique identifier for unambiguous database cross-referencing across chemical information systems [2].

Building Block for Complex Organic Synthesis

The compound's synthetic accessibility—typically via reaction of 4-chlorobenzonitrile with propylamine and 3-pyridinecarboxylic acid derivatives—positions it as a versatile building block for more complex organic molecules [2]. The pyridine nitrogen, carboximidamide functionality, and 4-chlorophenyl group each offer orthogonal synthetic handles for further derivatization. Laboratories engaged in diversity-oriented synthesis or library construction can procure this compound as a core scaffold for generating structurally diverse compound collections. This application is supported by the commercial availability of the compound at a documented purity specification.

Quote Request

Request a Quote for N-(4-chlorophenyl)-N'-propyl-3-pyridinecarboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.